molecular formula C17H22ClN3O2 B6119816 2-(2-chloro-5-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide

2-(2-chloro-5-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide

Cat. No.: B6119816
M. Wt: 335.8 g/mol
InChI Key: ACLHGVZPYIFIBU-UHFFFAOYSA-N
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Description

2-(2-chloro-5-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide is a synthetic organic compound that features a combination of phenoxy and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to produce 2-chloro-5-methylphenol. This is followed by the reaction with an appropriate alkylating agent to form 2-(2-chloro-5-methylphenoxy)alkane.

    Imidazole Introduction: The next step involves the introduction of the imidazole group. This is achieved by reacting the phenoxy intermediate with 1H-imidazole under suitable conditions, often in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the amidation reaction where the imidazole-containing intermediate is reacted with 2-methylpropanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring or the phenoxy group, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of reduced derivatives of the imidazole or phenoxy groups.

    Substitution: Introduction of various functional groups replacing the chloro group.

Scientific Research Applications

2-(2-chloro-5-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding assays.

    Materials Science: The compound’s unique structure may be explored for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the phenoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-5-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide
  • 2-(2-chloro-5-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide

Uniqueness

The uniqueness of 2-(2-chloro-5-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide lies in its specific combination of functional groups, which provides a distinct set of chemical properties and potential biological activities. The presence of both the phenoxy and imidazole groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(3-imidazol-1-ylpropyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-13-5-6-14(18)15(11-13)23-17(2,3)16(22)20-7-4-9-21-10-8-19-12-21/h5-6,8,10-12H,4,7,9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLHGVZPYIFIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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